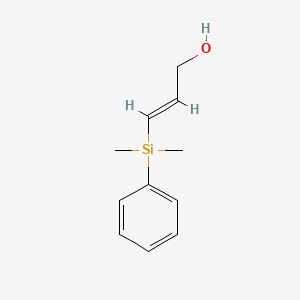
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is an organosilicon compound with a unique structure that includes a vinyl group and a dimethylphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- typically involves the reaction of a vinylsilane precursor with an appropriate alcohol under specific conditions. One common method includes the hydrosilylation of an alkyne with a dimethylphenylsilane in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alcohols.
Substitution: Various substituted organosilicon compounds.
科学研究应用
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of 2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the silyl group can enhance the stability and reactivity of the compound. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-Propen-1-ol, 3-phenyl-: Similar structure but with a phenyl group instead of a dimethylphenylsilyl group.
Cinnamyl alcohol: Contains a phenyl group and is used in fragrance and flavor industries.
Uniqueness
2-Propen-1-ol, 3-(dimethylphenylsilyl)-, (2E)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where stability and reactivity are crucial.
属性
分子式 |
C11H16OSi |
|---|---|
分子量 |
192.33 g/mol |
IUPAC 名称 |
(E)-3-[dimethyl(phenyl)silyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-8,10,12H,9H2,1-2H3/b10-6+ |
InChI 键 |
FVNKRUNEJXXMHC-UXBLZVDNSA-N |
手性 SMILES |
C[Si](C)(/C=C/CO)C1=CC=CC=C1 |
规范 SMILES |
C[Si](C)(C=CCO)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



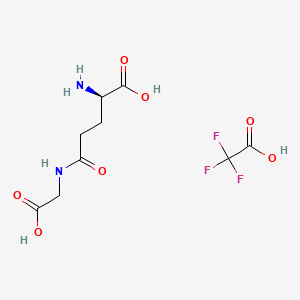

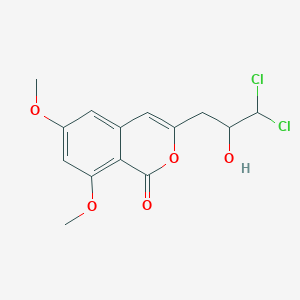
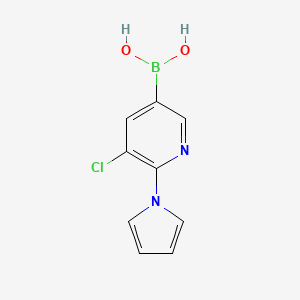

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
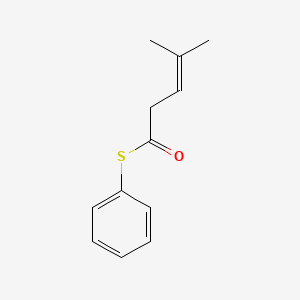
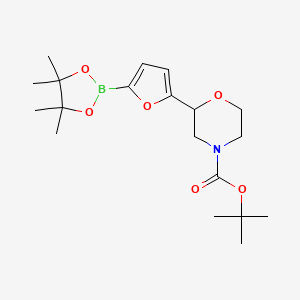
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
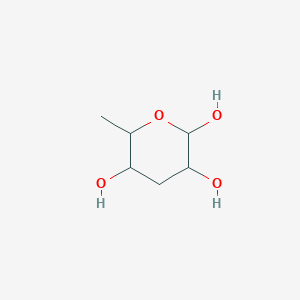
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)


